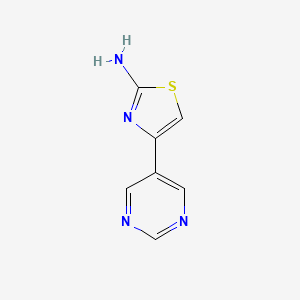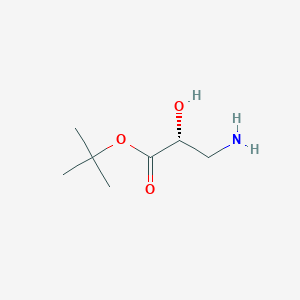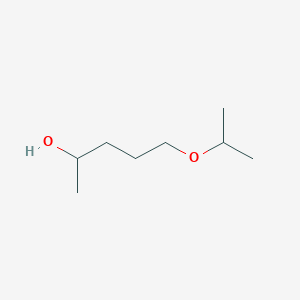![molecular formula C6H10FN B13525305 1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
1-Fluorospiro[2.3]hexan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorospiro[23]hexan-5-amine is a chemical compound characterized by a spirocyclic structure, where a fluorine atom is attached to a spiro[23]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluorospiro[2.3]hexan-5-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable cyclopropane derivative with a fluorinating agent can yield the desired spirocyclic compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. Such methods can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Fluorospiro[2.3]hexan-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
1-Fluorospiro[2.3]hexan-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluorospiro[2.3]hexan-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can influence its stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorospiro[2.3]hexan-5-amine
- 1-Chlorospiro[2.3]hexan-5-amine
- 1-Bromospiro[2.3]hexan-5-amine
Uniqueness
1-Fluorospiro[2.3]hexan-5-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
2-fluorospiro[2.3]hexan-5-amine |
InChI |
InChI=1S/C6H10FN/c7-5-3-6(5)1-4(8)2-6/h4-5H,1-3,8H2 |
InChI Key |
CWKKVZZVFUEHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)


![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)


![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
